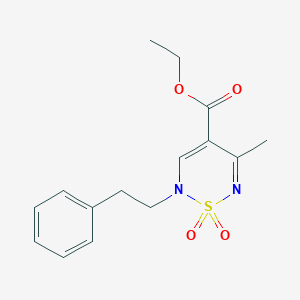![molecular formula C19H18N2O3S2 B6476907 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(4-methoxyphenyl)ethanediamide CAS No. 2640972-22-9](/img/structure/B6476907.png)
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(4-methoxyphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(4-methoxyphenyl)ethanediamide, commonly referred to as BTE, is an organic compound often used in laboratory settings. BTE is a versatile molecule that has been used in a variety of scientific research applications, including drug discovery, material science, and biochemistry. BTE is a relatively new molecule, first discovered in the early 2000s, and its properties have made it an increasingly popular choice for laboratory experiments.
科学的研究の応用
BTE has been used in a variety of scientific research applications. In material science, BTE has been used in the synthesis of organic semiconductors, which have applications in optoelectronic devices. In drug discovery, BTE has been used to synthesize a variety of novel compounds with potential therapeutic applications. In biochemistry, BTE has been used to study the interactions between proteins and small molecules. BTE has also been used in the synthesis of nanomaterials for use in biomedical imaging and drug delivery.
作用機序
The mechanism of action of BTE is not fully understood. However, it is believed that BTE interacts with proteins through hydrogen bonding and pi-stacking interactions. It is also believed that BTE can interact with small molecules through a variety of mechanisms, including hydrophobic interactions, hydrogen bonding, and pi-stacking.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTE have not been extensively studied. However, it has been shown to have a variety of effects on proteins, including the inhibition of protein-protein interactions and the modulation of protein structure. BTE has also been shown to interact with small molecules, including hormones and neurotransmitters, and to modulate their activity.
実験室実験の利点と制限
The primary advantage of using BTE in laboratory experiments is its versatility. BTE can be used in a variety of scientific research applications, including drug discovery, material science, and biochemistry. Additionally, BTE is relatively easy to synthesize and is relatively stable in aqueous solution. The primary limitation of using BTE in laboratory experiments is its lack of specificity. BTE can interact with a variety of proteins and small molecules, and its effects may not be specific to a particular target.
将来の方向性
There are a number of potential future directions for research on BTE. One possibility is to develop more specific and selective molecules for use in drug discovery. Additionally, further research could be done to determine the mechanism of action of BTE and to develop more efficient and cost-effective synthesis methods. Additionally, further research could be done to determine the biochemical and physiological effects of BTE and to develop more efficient and cost-effective methods for its use in biomedical imaging and drug delivery. Finally, further research could be done to develop new applications for BTE, such as in the development of novel materials and nanomaterials.
合成法
BTE can be synthesized using a variety of methods, including the Suzuki coupling reaction. This method involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. The reaction is typically carried out in aqueous solution at room temperature. Other methods for synthesizing BTE include the Stille cross-coupling reaction, the Sonogashira coupling reaction, and the Buchwald-Hartwig amination reaction.
特性
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-24-14-6-4-13(5-7-14)21-19(23)18(22)20-11-10-15-8-9-17(26-15)16-3-2-12-25-16/h2-9,12H,10-11H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVOYYNEYMCIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6476830.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3,3-dimethylbutanamide](/img/structure/B6476840.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6476848.png)
![2-chloro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476849.png)
![2,6-difluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476864.png)
![2-methoxy-4,5-dimethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476872.png)
![1-[2-(4-methoxyphenyl)ethyl]-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea](/img/structure/B6476880.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B6476889.png)
![4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6476895.png)
![7-methoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B6476898.png)
![3-cyclopropyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6476903.png)

![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline](/img/structure/B6476918.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6476943.png)